molecular formula C14H10FNO5 B5713703 3-methoxyphenyl 4-fluoro-2-nitrobenzoate

3-methoxyphenyl 4-fluoro-2-nitrobenzoate

Cat. No. B5713703
M. Wt: 291.23 g/mol
InChI Key: AJNSHDBMOXVBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxyphenyl 4-fluoro-2-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and is commonly used as a research chemical.

Mechanism of Action

The exact mechanism of action of 3-methoxyphenyl 4-fluoro-2-nitrobenzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to have antitumor activity in various cancer cell lines. Additionally, it has been reported to exhibit antibacterial and antifungal activity against several pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methoxyphenyl 4-fluoro-2-nitrobenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 3-methoxyphenyl 4-fluoro-2-nitrobenzoate. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies could investigate its mechanism of action and potential therapeutic applications. Additionally, more research is needed to explore its antibacterial and antifungal properties and potential use as an antimicrobial agent. Finally, studies could investigate its potential as an anti-cancer agent and its mechanism of action in cancer cells.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of potential applications in scientific research. Its synthesis method is relatively straightforward, and it has been extensively studied for its anti-inflammatory, analgesic, anti-cancer, antibacterial, and antifungal properties. While its mechanism of action is not fully understood, it has shown promising results in various experiments. Future research could explore its potential therapeutic applications and mechanism of action in greater detail.

Synthesis Methods

The synthesis of 3-methoxyphenyl 4-fluoro-2-nitrobenzoate involves the reaction of 3-methoxyphenol with 4-fluoro-2-nitrobenzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.

Scientific Research Applications

3-methoxyphenyl 4-fluoro-2-nitrobenzoate has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent. It has also been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name

(3-methoxyphenyl) 4-fluoro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-20-10-3-2-4-11(8-10)21-14(17)12-6-5-9(15)7-13(12)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNSHDBMOXVBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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